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Compound of Interest

Compound Name: Dexlansoprazole

Cat. No.: B1670344 Get Quote

Introduction

Dexlansoprazole is a proton pump inhibitor (PPI) formulated as modified-release (MR)

capsules for the treatment of gastroesophageal reflux disease (GERD) and erosive

esophagitis. The MR capsules employ a dual delayed-release drug delivery system, containing

two types of enteric-coated granules that release the active pharmaceutical ingredient (API) at

different pH levels, leading to a prolonged therapeutic effect.[1][2][3][4] This application note

provides detailed protocols for the in vitro dissolution testing of dexlansoprazole MR capsules,

based on recommendations from the U.S. Food and Drug Administration (FDA) and scientific

literature. These protocols are essential for quality control, formulation development, and

ensuring bioequivalence with reference products.

Principle of Dual Delayed-Release
Dexlansoprazole MR capsules are designed to release the drug in two phases. This is

achieved by incorporating two distinct types of enteric-coated granules within a single capsule.

The first type of granule is designed to release dexlansoprazole in the proximal small

intestine, while the second type releases the drug further down in the more distal region of the

small intestine.[2][3] This dual-release mechanism is pH-dependent and necessitates a

comprehensive dissolution testing strategy that simulates the physiological pH changes along

the gastrointestinal tract.
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Figure 1: Conceptual diagram of the dual delayed-release mechanism of dexlansoprazole
MR capsules.

Experimental Protocols
The following protocols are recommended for conducting comparative in vitro dissolution

studies of dexlansoprazole MR capsules.

I. Acid Resistance Testing
This test evaluates the integrity of the enteric coating in an acidic medium, simulating the

stomach environment.

Methodology:

Apparatus: USP Apparatus I (Baskets).

Dissolution Medium: 500 mL of 0.1 N HCl.

Temperature: 37 ± 0.5°C.

Rotation Speed: 100 rpm.[5][6]

Procedure:

Place one capsule in each of the six dissolution vessels.
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Operate the apparatus for 120 minutes.

After 120 minutes, withdraw a sample of the medium and analyze for dexlansoprazole
content.

Acceptance Criteria: The amount of dexlansoprazole released should be minimal,

demonstrating acid resistance. Specific limits are typically established during product

development and are subject to review.

II. Buffer Stage Dissolution Profiling
To characterize the dual-release profile, dissolution studies should be conducted in various

buffer media with increasing pH values.[5]

Methodology:

Apparatus: USP Apparatus I (Baskets).

Rotation Speed: 100 rpm.[5]

Temperature: 37 ± 0.5°C.

Dissolution Media:

pH 4.5 buffer

pH 6.0 buffer

pH 6.8 phosphate buffer (with or without a surfactant like Sodium Lauryl Sulfate (SLS))[5]

[7]

Water

Procedure:

Perform separate dissolution runs for each of the specified media.

For each medium, place one capsule in each of the twelve dissolution vessels.
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Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes and

hourly thereafter as appropriate for the formulation).

Replace the withdrawn sample volume with fresh, pre-warmed medium.

Filter the samples promptly and analyze for dexlansoprazole concentration using a

validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Analysis: For comparative studies, dissolution profiles of the test product should be

compared against a reference product. The mean, range, and coefficient of variation (%CV)

should be calculated for each time point across twelve units.[5]
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Figure 2: General workflow for the in vitro dissolution testing of dexlansoprazole MR
capsules.

Data Presentation
Quantitative data from dissolution studies should be summarized in tables to facilitate

comparison and analysis.

Table 1: Recommended Dissolution Testing Conditions

Parameter Acid Resistance Stage Buffer Stage

Apparatus USP Apparatus I (Baskets) USP Apparatus I (Baskets)

Rotation Speed 100 rpm 100 rpm

Temperature 37 ± 0.5°C 37 ± 0.5°C

Medium 0.1 N HCl

pH 4.5 Buffer, pH 6.0 Buffer,

pH 6.8 Phosphate Buffer,

Water

Volume 500 mL 900 mL

Duration 120 minutes Profiled over several hours

Table 2: Template for Comparative Dissolution Profile Data (Example for pH 6.8 Medium)
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Note: The FDA states that dissolution specifications will be determined upon review of the data

submitted in an Abbreviated New Drug Application (ANDA).[5][6] Therefore, acceptance criteria

should be established based on comparative studies with the reference listed drug.

Conclusion
The in vitro dissolution testing of dexlansoprazole MR capsules requires a multi-stage

approach to adequately characterize its dual delayed-release properties. The protocols outlined

in this application note, which include an acid resistance stage followed by profiling in multiple

buffer systems, provide a robust framework for researchers, scientists, and drug development

professionals. Adherence to these detailed methodologies and clear data presentation are

critical for ensuring product quality and demonstrating bioequivalence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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